molecular formula C19H17BrN4O B14952844 N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(5-bromo-1H-indol-1-yl)acetamide

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(5-bromo-1H-indol-1-yl)acetamide

Cat. No.: B14952844
M. Wt: 397.3 g/mol
InChI Key: BQQNNIHXAKBHEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzimidazole core linked via an ethyl group to an acetamide moiety substituted with a 5-bromoindole group. The benzimidazole and indole rings contribute to π-π stacking and hydrogen-bonding interactions, while the bromine atom enhances electrophilic reactivity and binding affinity. Its molecular formula is C21H18BrN3O, with a molecular weight of approximately 426.31 g/mol .

Properties

Molecular Formula

C19H17BrN4O

Molecular Weight

397.3 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(5-bromoindol-1-yl)acetamide

InChI

InChI=1S/C19H17BrN4O/c20-14-5-6-17-13(11-14)8-10-24(17)12-19(25)21-9-7-18-22-15-3-1-2-4-16(15)23-18/h1-6,8,10-11H,7,9,12H2,(H,21,25)(H,22,23)

InChI Key

BQQNNIHXAKBHEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)CN3C=CC4=C3C=CC(=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(5-bromo-1H-indol-1-yl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the benzimidazole ring, potentially leading to the formation of dihydrobenzimidazole derivatives.

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, leading to a wide range of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the bromine atom.

Major Products

The major products formed from these reactions include oxidized indole derivatives, reduced benzimidazole derivatives, and various substituted indole compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(5-bromo-1H-indol-1-yl)acetamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole and Benzimidazole Moieties

2-(5-Bromo-1H-indol-1-yl)-N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]acetamide
  • Key Differences : Replaces the benzimidazole with a 5-methoxyindole group.
  • Impact: The methoxy group increases lipophilicity and may alter metabolic stability.
  • Molecular Formula : C21H20BrN3O2 (MW: 426.31 g/mol).
2-(3-Benzyl-5-bromo-1H-indol-1-yl)-N-hydroxyacetamide
  • Key Differences : Features a benzyl group at the indole 3-position and a hydroxylamine substituent on the acetamide.
  • The hydroxylamine enhances solubility but may reduce stability due to oxidative susceptibility .
  • Molecular Formula : C17H15BrN2O2 (MW: 361.22 g/mol).
2-(5-Bromo-3-formyl-1H-indol-1-yl)-N-(2-furylmethyl)acetamide
  • Key Differences : Contains a formyl group at the indole 3-position and a furylmethyl group on the acetamide.
  • Molecular Formula : C17H14BrN3O3 (MW: 388.22 g/mol).

Functional Group Modifications in Benzimidazole Derivatives

N-((2-(5-Chloro-1H-benzimidazol-2-yl)phenylamino)methyl)-N-(4-chlorophenyl)acetamide
  • Key Differences : Chlorine substituents on both the benzimidazole and phenyl rings.
  • Impact: Chlorine atoms enhance antimicrobial activity but may increase cytotoxicity.
  • Molecular Formula : C22H19Cl2N3O (MW: 416.32 g/mol).
N-(3-((1H-Benzimidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide
  • Key Differences : Incorporates a benzodioxole group instead of bromoindole.
  • Impact : The benzodioxole improves metabolic stability and may enhance binding to serotonin receptors due to its electron-rich structure .
  • Molecular Formula : C24H21N3O3 (MW: 399.45 g/mol).

Biological Activity

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(5-bromo-1H-indol-1-yl)acetamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on diverse research findings.

Structural Overview

The compound features:

  • Benzimidazole moiety : Known for its diverse biological activities including anticancer and antimicrobial properties.
  • Indole ring : Contributes to the compound's pharmacological profile, enhancing interactions with biological targets.

Biological Activities

Research indicates that compounds with similar structural features display a range of biological activities:

Activity Type Description
Anticancer Inhibitory effects on various cancer cell lines.
Antimicrobial Activity against Gram-positive and Gram-negative bacteria.
Antiviral Inhibition of viral replication, particularly in Flaviviridae family viruses.
Enzyme Inhibition Potential to inhibit specific enzymes related to disease processes.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that benzimidazole derivatives exhibit cytotoxic effects against cancer cell lines, with IC50 values indicating significant growth inhibition. For instance, derivatives similar to this compound showed IC50 values ranging from 10 µM to 30 µM against various tumor cell lines .
  • Antimicrobial Effects :
    • Research has shown that compounds with benzimidazole cores possess antimicrobial properties. In vitro studies revealed that certain derivatives were effective against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also exhibit similar activity .
  • Antiviral Properties :
    • Investigations into the antiviral potential of related compounds have highlighted their ability to inhibit helicase activity in viruses such as Hepatitis C Virus (HCV). The structure of this compound may enhance its efficacy against viral pathogens due to the presence of both benzimidazole and indole functionalities .

The compound's biological activity is attributed to several mechanisms:

  • Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit key enzymes in metabolic pathways critical for cancer progression and viral replication.

    For example, structural analogs have demonstrated effective inhibition of helicase enzymes in viruses, leading to decreased viral load .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(5-bromo-1H-indol-1-yl)acetamide?

Answer:
The compound can be synthesized via multi-step reactions involving coupling of benzimidazole and bromoindole moieties. Key steps include:

  • Benzimidazole core formation : Cyclization of o-phenylenediamine derivatives under acidic conditions (e.g., HCl or acetic acid) to generate the 1H-benzimidazole scaffold .
  • Acetamide linkage : Reaction of 5-bromo-1H-indole with bromoacetyl bromide to form the acetamide intermediate, followed by coupling with 2-(1H-benzimidazol-2-yl)ethylamine. Use of NaH in DMF as a base facilitates nucleophilic substitution .
  • Purification : Recrystallization from methanol or ethanol yields pure product, confirmed by melting point analysis and NMR spectroscopy .

Basic: How should researchers validate the structural integrity of this compound?

Answer:
A combination of spectroscopic and analytical techniques is critical:

  • 1H/13C-NMR : Assign peaks for the benzimidazole (δ 7.2–7.8 ppm), indole (δ 6.9–7.5 ppm), and acetamide (δ 2.1–2.3 ppm) protons .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm deviation from theoretical values .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., using SHELXL software) to validate stereochemistry .

Advanced: How can computational modeling predict the compound’s interaction with biological targets like Bcl-2/Mcl-1?

Answer:
Molecular docking and dynamics simulations are essential:

  • Docking software : Use AutoDock Vina or Schrödinger Suite to model binding poses. The bromoindole moiety may occupy hydrophobic pockets, while the benzimidazole interacts via π-π stacking .
  • Validation : Compare docking scores (e.g., binding energy ≤ −8 kcal/mol) with experimental IC50 values from fluorescence polarization assays .
  • Free-energy calculations : Apply MM-GBSA to refine binding affinity predictions .

Advanced: What strategies address low yields during acetamide coupling reactions?

Answer:
Low yields (e.g., 6–17% in similar compounds ) may arise from steric hindrance or competing side reactions. Mitigation approaches include:

  • Catalyst optimization : Replace NaH with milder bases like K2CO3 in polar aprotic solvents (e.g., DMF or DMSO) .
  • Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity .
  • HPLC purification : Separate by-products using C18 columns with acetonitrile/water gradients .

Advanced: How do structural modifications (e.g., halogen substitution) influence biological activity?

Answer:
Systematic SAR studies are recommended:

  • Bromo vs. chloro substitution : The 5-bromo group on indole enhances hydrophobic interactions with target proteins (e.g., Bcl-2), improving binding affinity by 2–3 fold compared to chloro analogs .
  • Benzimidazole substituents : Methyl or methoxy groups at the benzimidazole 4-position can alter solubility and metabolic stability .
  • In vitro testing : Use MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) to correlate structural changes with IC50 shifts .

Advanced: What crystallographic challenges arise when analyzing this compound, and how are they resolved?

Answer:
Challenges include poor crystal quality and twinning. Solutions involve:

  • Crystallization conditions : Optimize solvent mixtures (e.g., ethanol/water) and slow evaporation rates .
  • SHELX refinement : Use SHELXL for high-resolution data (≤1.0 Å) to resolve disorder in the benzimidazole-ethyl chain .
  • Hydrogen bonding analysis : Identify intermolecular N–H⋯N and C–H⋯O interactions to stabilize crystal packing .

Advanced: How can researchers design analogs to improve pharmacokinetic properties?

Answer:
Focus on logP, solubility, and metabolic stability:

  • LogP optimization : Introduce polar groups (e.g., hydroxyl or amine) to reduce logP from ~3.5 to 2.0, enhancing aqueous solubility .
  • Prodrug strategies : Mask the acetamide as a ester or carbamate to improve oral bioavailability .
  • CYP450 inhibition assays : Test liver microsomes to identify metabolically stable analogs .

Basic: What analytical techniques detect impurities in the final product?

Answer:

  • HPLC-DAD : Use a C18 column (gradient: 10–90% acetonitrile in 20 min) to quantify residual solvents or unreacted intermediates .
  • LC-MS/MS : Detect trace impurities (≤0.1%) via multiple reaction monitoring (MRM) .
  • Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values .

Notes

  • For advanced questions, prioritize peer-reviewed journals (e.g., Acta Crystallographica, Chemistry Central Journal) .
  • Contradictions in evidence (e.g., yield variations) reflect methodological differences, which should be explicitly addressed in experimental design.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.